molecular formula C5H7ClN2O2S B1378186 2-(Aminomethyl)-5-nitrothiophene Hydrochloride CAS No. 1418117-90-4

2-(Aminomethyl)-5-nitrothiophene Hydrochloride

Cat. No. B1378186
M. Wt: 194.64 g/mol
InChI Key: YYXXJIRIYPXWFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aminomethyl compounds are a class of organic compounds that contain an aminomethyl functional group (-NH2CH2-). They are often used as intermediates in the synthesis of other compounds .


Chemical Reactions Analysis

Aminomethyl compounds can participate in a variety of chemical reactions due to the presence of the amino group. They can act as nucleophiles in reactions with electrophiles, and can also undergo reactions typical of amines, such as acylation and alkylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of aminomethyl compounds can vary depending on the specific compound. For example, 2-Picolylamine, a similar aminomethyl compound, is a liquid at room temperature with a density of 1.049 g/mL at 25 °C (lit.) .

Scientific Research Applications

Atmospheric Phenols and Environmental Impact

  • Nitrophenols, including compounds structurally related to "2-(Aminomethyl)-5-nitrothiophene Hydrochloride," are discussed for their occurrence in the atmosphere due to combustion processes and hydrolysis of pesticides. Their atmospheric reactions and potential environmental impacts have been studied, highlighting the need for further research to understand their formation and degradation mechanisms (Harrison et al., 2005).

Herbicide Toxicity and Environmental Risk

  • The toxicology of herbicides such as 2,4-D, structurally similar to thiophene derivatives, has been reviewed to understand their impact on the environment and human health. The study provides insights into global research trends and identifies research gaps, contributing to future efforts in minimizing environmental risks (Zuanazzi et al., 2020).

Catalysis and Industrial Applications

  • Transition metal phosphides, including those derived from thiophene compounds, are highlighted for their promising roles in hydroprocessing catalysts, offering improved performance in desulfurization processes. This research has implications for refining and environmental technologies (Oyama et al., 2009).

Wastewater Treatment Technologies

  • Advanced oxidation processes based on cavitation, potentially involving thiophene derivatives, are reviewed for their effectiveness in degrading organic contaminants in wastewater. This research indicates the potential for innovative treatment methods to address pollution and environmental sustainability (Gągol et al., 2018).

Analytical Chemistry and Biosensor Applications

  • The application of conducting polymers, which can include thiophene-based compounds, in wound care and tissue engineering is discussed. This review highlights the potential of these materials in enhancing wound healing and developing novel biomedical applications (Talikowska et al., 2019).

Safety And Hazards

Aminomethyl compounds can pose various safety hazards. For example, 2-Picolylamine is considered hazardous and can cause skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(5-nitrothiophen-2-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2S.ClH/c6-3-4-1-2-5(10-4)7(8)9;/h1-2H,3,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYXXJIRIYPXWFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)[N+](=O)[O-])CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Aminomethyl)-5-nitrothiophene Hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Aminomethyl)-5-nitrothiophene Hydrochloride
Reactant of Route 2
2-(Aminomethyl)-5-nitrothiophene Hydrochloride
Reactant of Route 3
Reactant of Route 3
2-(Aminomethyl)-5-nitrothiophene Hydrochloride
Reactant of Route 4
Reactant of Route 4
2-(Aminomethyl)-5-nitrothiophene Hydrochloride
Reactant of Route 5
2-(Aminomethyl)-5-nitrothiophene Hydrochloride
Reactant of Route 6
2-(Aminomethyl)-5-nitrothiophene Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.